molecular formula C15H14ClNO2 B14618893 Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- CAS No. 58605-27-9

Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-

Cat. No.: B14618893
CAS No.: 58605-27-9
M. Wt: 275.73 g/mol
InChI Key: KLYOVNUKGJZKBU-UHFFFAOYSA-N
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Description

Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- is an organic compound with the molecular formula C14H12ClNO2 It is a derivative of benzophenone, characterized by the presence of a chloro group and a hydroxyethylamino group attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-nitroaniline and benzoyl chloride.

    Reduction: The nitro group of 5-chloro-2-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation: The resulting 5-chloro-2-aminophenyl is then acylated with benzoyl chloride to form 5-chloro-2-benzoylaminophenyl.

    Hydroxyethylation: The final step involves the reaction of 5-chloro-2-benzoylaminophenyl with ethylene oxide to introduce the hydroxyethyl group, yielding Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- involves its interaction with various molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The chloro group can participate in halogen bonding, further modulating the compound’s interactions. These interactions can affect cellular processes such as enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A parent compound with similar structural features but lacks the chloro and hydroxyethylamino groups.

    5-Chloro-2-(methylamino)phenyl]phenylmethanone: Similar structure but with a methylamino group instead of a hydroxyethylamino group.

    2-Methylamino-5-chlorobenzophenone: Another derivative with a methylamino group.

Uniqueness

Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- is unique due to the presence of both the chloro and hydroxyethylamino groups, which confer distinct chemical and biological properties

Properties

CAS No.

58605-27-9

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

[5-chloro-2-(2-hydroxyethylamino)phenyl]-phenylmethanone

InChI

InChI=1S/C15H14ClNO2/c16-12-6-7-14(17-8-9-18)13(10-12)15(19)11-4-2-1-3-5-11/h1-7,10,17-18H,8-9H2

InChI Key

KLYOVNUKGJZKBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NCCO

Origin of Product

United States

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